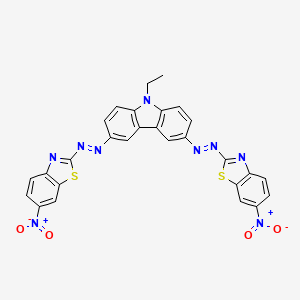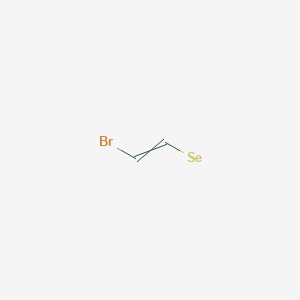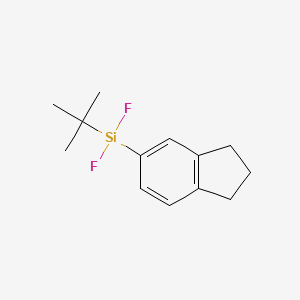
tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane is an organosilicon compound that features a tert-butyl group, a dihydroindenyl group, and two fluorine atoms attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane typically involves the reaction of a dihydroindenyl precursor with a tert-butylsilane reagent under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the dihydroindenyl compound is reacted with tert-butylsilane in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere, such as argon, and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or siloxanes, and reduction reactions can lead to the formation of silanes with different substituents.
Hydrolysis: The compound is susceptible to hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrogen fluoride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts, bases such as potassium carbonate, and nucleophiles like alkoxides and amines. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield tert-butyl(2,3-dihydro-1H-inden-5-yl)alkoxysilanes, while oxidation reactions can produce tert-butyl(2,3-dihydro-1H-inden-5-yl)silanols.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane is used as a precursor for the synthesis of various organosilicon compounds.
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s potential as a building block for bioactive molecules is being explored. Its ability to undergo various chemical transformations makes it a versatile tool for the development of new pharmaceuticals and biologically active compounds .
Industry
In industry, this compound is used in the production of advanced materials, such as silicone-based polymers and coatings. Its reactivity and stability make it suitable for applications in electronics, coatings, and adhesives .
作用機序
The mechanism of action of tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane involves its ability to undergo various chemical reactions, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes. For example, in substitution reactions, the silicon-fluorine bond is targeted by nucleophiles, leading to the formation of new silicon-containing compounds .
類似化合物との比較
Similar Compounds
tert-Butyl(2,3-dihydro-1H-inden-5-yl)carbamate: This compound features a carbamate group instead of fluorine atoms and is used in different applications.
tert-Butyl(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: Another similar compound with a different heterocyclic structure and functional group.
Methyl 2,3-dihydro-1H-inden-5-ylcarbamate: This compound has a methyl group instead of a tert-butyl group and is used in various chemical reactions.
Uniqueness
tert-Butyl(2,3-dihydro-1H-inden-5-yl)difluorosilane is unique due to the presence of both a tert-butyl group and difluorosilane moiety. This combination imparts specific reactivity and stability, making it suitable for a wide range of applications in chemistry and industry.
特性
CAS番号 |
647842-20-4 |
|---|---|
分子式 |
C13H18F2Si |
分子量 |
240.36 g/mol |
IUPAC名 |
tert-butyl-(2,3-dihydro-1H-inden-5-yl)-difluorosilane |
InChI |
InChI=1S/C13H18F2Si/c1-13(2,3)16(14,15)12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3 |
InChIキー |
QKMQAZLBZGUUFM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC2=C(CCC2)C=C1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6S)-6-[2-(4-Nitrophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12601492.png)
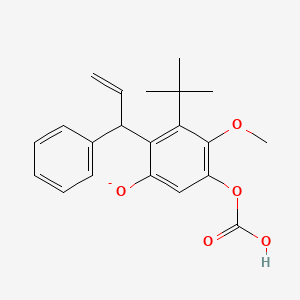

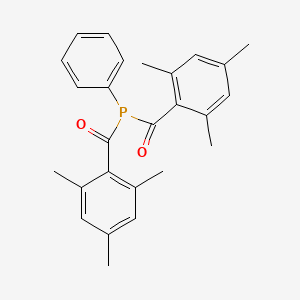
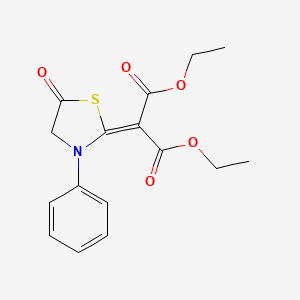
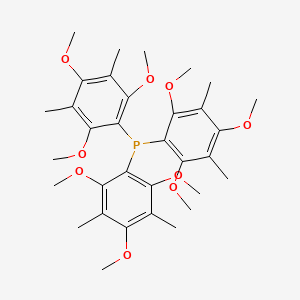

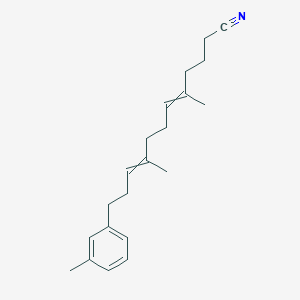
![4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601540.png)
![2-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Acetamide](/img/structure/B12601541.png)
![[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone](/img/structure/B12601542.png)
